Trimetrexate

概要

説明

トリメトレキセートは、葉酸拮抗剤として作用する合成キナゾリン誘導体です。主に、後天性免疫不全症候群(AIDS)を含む免疫不全患者における中等度から重度のニューモシスチス・カリニ肺炎の治療に使用されます。トリメトレキセートは、抗腫瘍剤および抗寄生虫剤としての有効性も調査されています .

準備方法

トリメトレキセートは、3,4,5-トリメトキシアニリンから始まる一連の化学反応によって合成されます。反応条件には通常、強酸および強塩基の使用、ならびに高温が含まれます .

化学反応の分析

トリメトレキセートは、次のようなさまざまな化学反応を起こします。

酸化: トリメトレキセートは、キナゾリン誘導体を生成するために酸化される可能性があります。

還元: この化合物は、ジヒドロキナゾリン誘導体を生成するために還元される可能性があります。

置換: トリメトレキセートは、特にアミノメチル基において求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます

科学研究の応用

トリメトレキセートは、幅広い科学研究の応用を持っています。

科学的研究の応用

Clinical Applications

1. Treatment of Pneumocystis Carinii Pneumonia (PCP)

- Indication : Trimetrexate is primarily used for moderate-to-severe PCP in immunocompromised patients, especially those with AIDS.

- Efficacy : Clinical studies have shown that this compound, when combined with leucovorin, can achieve response rates of 63-71% in patients who are refractory to conventional therapies . In a comparison study, while this compound showed higher failure rates compared to trimethoprim-sulfamethoxazole, it was associated with fewer serious adverse events .

2. Antineoplastic Properties

- Cancer Types : Preliminary phase II trials have indicated potential effectiveness against various cancers, including breast cancer, non-small-cell lung cancer, and head and neck tumors . The drug's lipophilicity allows it to penetrate tissues more effectively than traditional folate antagonists like methotrexate.

- Combination Therapy : this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall antitumor efficacy .

3. Antiparasitic Activity

- Chagas Disease : Recent studies have highlighted this compound's potent inhibitory effect on the DHFR of Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits significantly lower lethal doses against T. cruzi compared to existing treatments like Benznidazole and Nifurtimox . However, its potential for toxicity in humans necessitates careful consideration in therapeutic applications.

Case Study 1: this compound in AIDS Patients

A study involving 49 HIV-infected patients treated with this compound showed a significant response rate and manageable side effects. Notably, liver enzyme elevations were observed in a minority of patients but resolved without discontinuation of therapy .

Case Study 2: Phase II Trials for Cancer Treatment

In phase II trials assessing this compound's efficacy against solid tumors, patients experienced rapid recovery from hematologic toxicities without evidence of cumulative dose effects. This suggests a favorable safety profile compared to traditional chemotherapeutics .

Adverse Effects and Management

The primary adverse effect associated with this compound is myelosuppression, which can lead to hematologic toxicities. Leucovorin is co-administered to mitigate these effects by providing a source of reduced folate that can bypass the blocked DHFR pathway . Monitoring plasma concentrations has been suggested to correlate with toxicity levels, guiding dosage adjustments .

Summary Table of Applications

| Application | Indication | Efficacy/Outcomes |

|---|---|---|

| Pneumocystis Carinii Pneumonia | HIV/AIDS patients | 63-71% response rate; fewer adverse events than alternatives |

| Antineoplastic Agent | Breast cancer, lung cancer | Synergistic effects; effective against resistant tumors |

| Antiparasitic Agent | Chagas disease | Highly effective against T. cruzi; lower toxicity profile |

作用機序

トリメトレキセートは、ジヒドロ葉酸レダクターゼと呼ばれる酵素を阻害することによって効果を発揮します。この酵素は、ジヒドロ葉酸をテトラヒドロ葉酸に還元する役割を担っており、これはヌクレオチドの合成とDNAの複製に必要な補酵素です。 ジヒドロ葉酸レダクターゼを阻害することにより、トリメトレキセートはDNA合成と細胞増殖を阻害し、急速に分裂する細胞の死につながります .

類似化合物との比較

トリメトレキセートは、メトトレキセート、トリメトプリム、ピリメタミンなどの他の葉酸拮抗剤に似ています。輸送メカニズムと細胞内保持が異なります。 メトトレキセートとは異なり、トリメトレキセートはポリグルタミル化されず、そのため、輸送欠損性のメトトレキセート耐性腫瘍細胞における耐性メカニズムを克服することができます . 類似の化合物には、次のものがあります。

- メトトレキセート

- トリメトプリム

- ピリメタミン

- ピリトレキシム

生物活性

Trimetrexate (TMTX) is a synthetic lipophilic antifolate and a potent inhibitor of dihydrofolate reductase (DHFR), primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, particularly those with AIDS. Its biological activity extends beyond its antimicrobial properties, demonstrating significant antitumor effects against various cancers. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, toxicity profiles, and case studies.

This compound exerts its effects by competitively inhibiting DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to:

- Decreased synthesis of nucleic acids : The inhibition of DHFR results in reduced levels of tetrahydrofolate, which is essential for the synthesis of thymidine and purines, crucial components of DNA and RNA.

- Cell cycle arrest : The depletion of nucleotide pools leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Antitumor Activity

This compound has shown promising antitumor activity across various cancer types, including:

- Leukemias : Effective against murine leukemia models and certain human leukemias resistant to methotrexate .

- Solid Tumors : Demonstrated activity against solid tumors such as colorectal, breast, lung, and gastric cancers .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Cancer Type | Treatment Regimen | Response Rate | Median Survival |

|---|---|---|---|---|

| Phase II | Gastric Cancer | TMTX + 5-FU + Leucovorin | 19% | 6 months |

| Phase I | Colorectal Cancer | TMTX + Leucovorin | 20% | Not specified |

| Phase II | Refractory Leukemia | Continuous infusion TMTX | Not reported | Not specified |

| Comparative Study | PCP in AIDS Patients | TMTX + Leucovorin vs. TMP-SMZ | Inferior to TMP-SMZ but better tolerated | Not specified |

Clinical Efficacy

In clinical settings, this compound has been evaluated in various regimens:

- Combination Therapy : In a Phase II study for advanced gastric cancer, TMTX combined with 5-FU and leucovorin yielded a response rate comparable to other 5-FU-based therapies, suggesting its potential as an effective treatment option .

- Pneumocystis Carinii Pneumonia : A study comparing TMTX with trimethoprim-sulfamethoxazole (TMP-SMZ) indicated that while TMTX was less effective than TMP-SMZ in treating PCP, it had a lower incidence of serious adverse events .

Toxicity Profiles

Despite its therapeutic benefits, this compound is associated with several toxicities:

- Hematologic Toxicity : Myelosuppression is a significant dose-limiting side effect. In clinical trials, hematologic toxicities were observed in a substantial percentage of patients receiving TMTX .

- Gastrointestinal Toxicity : Common severe gastrointestinal effects include nausea and diarrhea. These adverse effects are typically manageable but can be severe at higher doses .

Case Studies

- Gastric Cancer Treatment : A Phase II trial involving 37 patients with advanced gastric cancer treated with TMTX showed a confirmed response rate of 19%, with median overall survival at 6 months. The most common severe toxicities included diarrhea and fatigue .

- Pneumocystis Carinii Pneumonia : In a study involving 215 AIDS patients treated for PCP, this compound was found to be less effective than TMP-SMZ but resulted in fewer serious adverse events. The mortality rates were significantly higher in patients receiving TMTX compared to those on TMP-SMZ .

特性

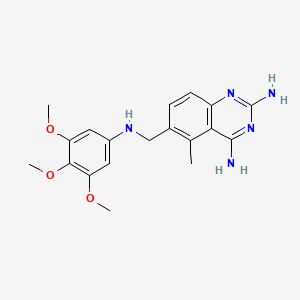

IUPAC Name |

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPYLRCIDNJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023714 | |

| Record name | Trimetrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | JB -11 | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects. | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

52128-35-5, 72828-03-6 | |

| Record name | Trimetrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52128-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetrexate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimetrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimetrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-217 °C, 215 - 217 °C | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。